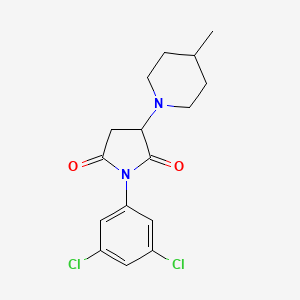![molecular formula C29H27N3O4S B11536350 N-benzyl-N-(2-{[(2E)-2-(2-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B11536350.png)
N-benzyl-N-(2-{[(2E)-2-(2-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ベンジル-N-(2-{[(2E)-2-(2-メトキシベンジリデン)ヒドラジニル]カルボニル}フェニル)-4-メチルベンゼンスルホンアミドは、ベンジル、メトキシベンジリデン、ヒドラジニル、カルボニル、フェニル、メチルベンゼンスルホンアミド基の組み合わせを特徴とする複雑な有機化合物です。
準備方法
合成経路と反応条件
N-ベンジル-N-(2-{[(2E)-2-(2-メトキシベンジリデン)ヒドラジニル]カルボニル}フェニル)-4-メチルベンゼンスルホンアミドの合成は、通常、複数のステップを伴います。
ヒドラゾンの形成: 最初のステップは、2-メトキシベンズアルデヒドとヒドラジンの縮合によって、ヒドラゾン中間体を形成することです。
アシル化: 次に、ヒドラゾンはベンゾイルクロリドでアシル化され、カルボニル基が導入されます。
スルホンアミド形成: 最後のステップは、アシル化されたヒドラゾンを4-メチルベンゼンスルホニルクロリドと反応させて、目的の化合物を形成することです。
工業的生産方法
この化合物の工業的生産は、高収率と高純度を確保するために、上記の合成経路を最適化する可能性が高いでしょう。これには、自動化された反応器の使用、反応条件(温度、圧力、pH)の精密制御、再結晶やクロマトグラフィーなどの精製技術が含まれる可能性があります。
化学反応の分析
反応の種類
酸化: この化合物は、特にメトキシベンジリデン基とヒドラジニル基で、酸化反応を受ける可能性があります。
還元: 還元反応は、カルボニル基とスルホンアミド基を標的にすることができます。
置換: この化合物の芳香環は、求電子置換反応と求核置換反応に関与することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤が通常使用されます。
置換: ハロゲン(求電子置換の場合)や求核剤(求核置換の場合)などの試薬が使用されます。
主な生成物
酸化: 生成物には、メトキシベンジリデン基とヒドラジニル基の酸化された誘導体を含む場合があります。
還元: カルボニル基とスルホンアミド基の還元型。
置換: 使用される試薬に応じて、さまざまな置換された芳香族誘導体。
科学研究への応用
医薬品化学: 特定の酵素や受容体を標的にする新しい薬剤の開発のためのリード化合物として役立つ可能性があります。
材料科学: この化合物は、特定の電子特性や光学特性を持つ新規材料の設計に使用できる可能性があります。
生物学研究: 生物学的経路を研究するためのプローブとして、または生化学的アッセイにおけるツールとして使用できる可能性があります。
科学的研究の応用
N-BENZYL-N-(2-{N’-[(E)-(2-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-METHYLBENZENE-1-SULFONAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antibacterial and antifungal properties, making it a candidate for the development of new antimicrobial agents.
Biological Research: The compound is used in studies related to enzyme inhibition and protein binding, providing insights into its potential therapeutic applications.
Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.
作用機序
この化合物がその効果を発揮するメカニズムは、その特定の用途によって異なります。医薬品化学では、酵素や受容体などの分子標的に結合し、それらの活性を調節する可能性があります。特に、ヒドラジニル基とスルホンアミド基は結合相互作用にとって重要であり、芳香環は化合物の全体的な安定性と特異性に寄与します。
類似の化合物との比較
類似の化合物
- N-(4-{[(2E)-2-(2-ヒドロキシ-3-メトキシベンジリデン)ヒドラジニル]カルボニル}フェニル)-4-メチルベンゼンスルホンアミド
- N-[2-({(2E)-2-[4-(ベンジルオキシ)-3-メトキシベンジリデン]ヒドラジノ}カルボニル)フェニル]-4-クロロベンゼンスルホンアミド
独自性
N-ベンジル-N-(2-{[(2E)-2-(2-メトキシベンジリデン)ヒドラジニル]カルボニル}フェニル)-4-メチルベンゼンスルホンアミドは、特定の官能基の組み合わせにより、独特の化学的特性と生物学的特性を付与され、ユニークです。特に、メトキシベンジリデン基とヒドラジニル基の存在は、類似の化合物と比較して、反応性と結合親和性を高める可能性があります。
類似化合物との比較
N-BENZYL-N-(2-{N’-[(E)-(2-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-METHYLBENZENE-1-SULFONAMIDE can be compared with other similar compounds, such as:
N-BENZYLIDENEBENZYLAMINE: This compound also contains a benzylidene group and is used as an indicator for organolithium assays.
N-BENZYL-2-(BENZYLAMINO)ETHANAMINIUM: Known for its applications in organic synthesis, this compound shares structural similarities with the target compound.
SCHIFF BASE HYDRAZONES: These compounds, derived from biphenyl-4-carbohydrazide, exhibit similar structural features and are studied for their potential biological activities.
特性
分子式 |
C29H27N3O4S |
|---|---|
分子量 |
513.6 g/mol |
IUPAC名 |
2-[benzyl-(4-methylphenyl)sulfonylamino]-N-[(E)-(2-methoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C29H27N3O4S/c1-22-16-18-25(19-17-22)37(34,35)32(21-23-10-4-3-5-11-23)27-14-8-7-13-26(27)29(33)31-30-20-24-12-6-9-15-28(24)36-2/h3-20H,21H2,1-2H3,(H,31,33)/b30-20+ |
InChIキー |
ZOGUJWZDUIAOSG-TWKHWXDSSA-N |
異性体SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3C(=O)N/N=C/C4=CC=CC=C4OC |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3C(=O)NN=CC4=CC=CC=C4OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Bromo-4-chloro-6-[(E)-[(2-hydroxyphenyl)imino]methyl]-3,5-dimethylphenol](/img/structure/B11536285.png)
![4-bromo-2-[(E)-{[4-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-nitrophenol](/img/structure/B11536289.png)
![4-({2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-5-nitrophenyl}sulfonyl)morpholine](/img/structure/B11536290.png)
![3-[(E)-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)imino]methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B11536298.png)
![4,4'-methanediylbis{N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-methylaniline}](/img/structure/B11536313.png)
![1-{2-[(E)-{2-[2-(azepan-1-ylsulfonyl)-4-nitrophenyl]hydrazinylidene}methyl]phenyl}-N,N-diethylpiperidine-3-carboxamide](/img/structure/B11536318.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3-bromophenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11536319.png)
![N'-[(E)-(4-hydroxy-2-methoxyphenyl)methylidene]-4-nitrobenzohydrazide](/img/structure/B11536324.png)

![2-methoxy-4-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate](/img/structure/B11536334.png)
![2-[(2E)-2-(3-ethoxy-4-hydroxybenzylidene)hydrazinyl]-N-(2-methoxyethyl)-2-oxoacetamide](/img/structure/B11536336.png)
![4-chloro-N-{1-[(3-chlorophenyl)carbamoyl]cyclohexyl}benzamide](/img/structure/B11536354.png)
